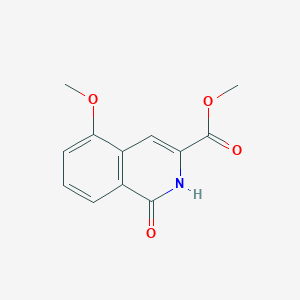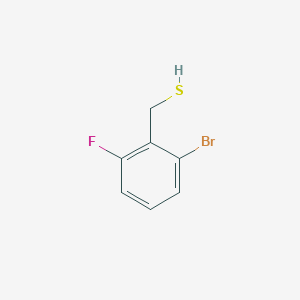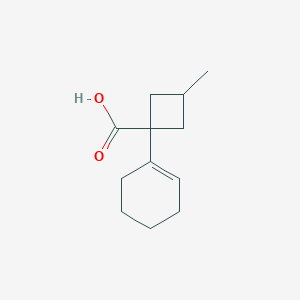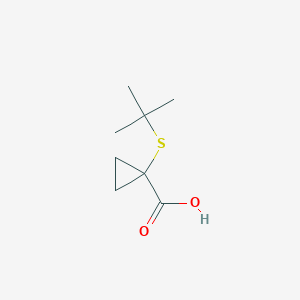![molecular formula C31H35N5O2 B13322485 (3-((3-((Methyl(quinolin-6-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B13322485.png)
(3-((3-((Methyl(quinolin-6-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3-((3-((Methyl(quinolin-6-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone)” is a complex organic molecule that features multiple functional groups, including a quinoline moiety, a piperidine ring, and a cyclopenta[c]pyrazole core
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as quinoline, piperidine, and phenol derivatives.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out in solvents like dichloromethane or ethanol, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro groups or carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenoxy group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted piperidine or phenoxy derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The quinoline moiety may intercalate with DNA, while the piperidine ring can interact with protein active sites. The cyclopenta[c]pyrazole core may enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
(3-((3-((Methyl(quinolin-6-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone: Similar in structure but may have different substituents on the quinoline or piperidine rings.
Quinoline derivatives: Compounds with a quinoline core but different functional groups.
Piperidine derivatives: Compounds with a piperidine ring but different substituents.
Uniqueness
This compound is unique due to the combination of the quinoline, piperidine, and cyclopenta[c]pyrazole moieties, which may confer unique biological activities and chemical properties.
特性
分子式 |
C31H35N5O2 |
|---|---|
分子量 |
509.6 g/mol |
IUPAC名 |
[3-[[3-[[methyl(quinolin-6-ylmethyl)amino]methyl]phenoxy]methyl]piperidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone |
InChI |
InChI=1S/C31H35N5O2/c1-35(19-23-12-13-28-25(16-23)8-4-14-32-28)18-22-6-2-9-26(17-22)38-21-24-7-5-15-36(20-24)31(37)30-27-10-3-11-29(27)33-34-30/h2,4,6,8-9,12-14,16-17,24H,3,5,7,10-11,15,18-21H2,1H3,(H,33,34) |
InChIキー |
WXBVMQKHCANUNA-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC(=CC=C1)OCC2CCCN(C2)C(=O)C3=NNC4=C3CCC4)CC5=CC6=C(C=C5)N=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-(3-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)propyl)morpholine](/img/structure/B13322429.png)
![5-(Difluoromethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13322432.png)





